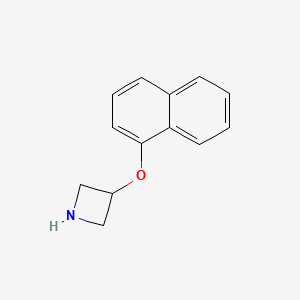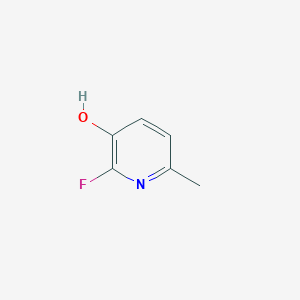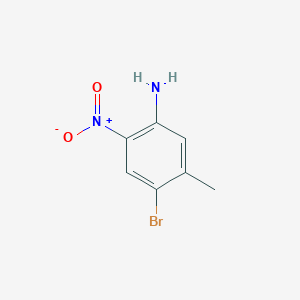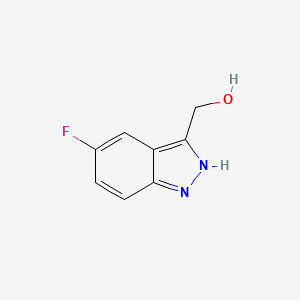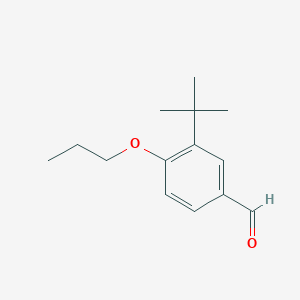
3-(Tert-butyl)-4-propoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butyl)-4-propoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the third position, a propoxy group at the fourth position, and an aldehyde group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-propoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate to introduce the tert-butyl group. This is followed by the etherification of the resulting intermediate with propyl bromide to form the propoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation. Catalysts such as palladium or copper may be employed to facilitate the reactions under milder conditions.
化学反応の分析
Types of Reactions
3-(Tert-butyl)-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Tert-butyl)-4-propoxybenzoic acid.
Reduction: 3-(Tert-butyl)-4-propoxybenzyl alcohol.
Substitution: 3-(Tert-butyl)-4-propoxy-2-nitrobenzaldehyde (nitration product).
科学的研究の応用
3-(Tert-butyl)-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3-(Tert-butyl)-4-propoxybenzaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
3-(Tert-butyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3-(Tert-butyl)-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
3-(Tert-butyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
Uniqueness
3-(Tert-butyl)-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.
特性
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
